[4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate
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Description
Synthesis Analysis
The synthesis of poly(4-hydroxybenzoate) derivatives, closely related to "[4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate," involves the condensation of monomers like 4-acetoxybenzoic acid and phenyl 4-hydroxybenzoate under various reaction conditions. These processes often yield polymers with significant molecular weights, showing that reaction conditions and monomer structure significantly influence polymerization mechanisms and properties (Kricheldorf & Schwarz, 1983).
Molecular Structure Analysis
The molecular structure of related compounds, such as N-[3-(Hydroxymethyl)phenyl]-N'-(4-methoxybenzoyl)thiourea, features distinct dihedral angles between its components, showcasing how structural components influence overall molecular conformation. This analysis is crucial for understanding the spatial arrangement and potential reactivity of "[4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate" (Ngah, Fauzi, & Yamin, 2005).
Chemical Reactions and Properties
Electrophilic substitution reactions of compounds with similar structures to "[4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate" highlight the reactivity of such molecules under various conditions, providing insights into possible chemical reactions and pathways. These studies demonstrate the molecule's ability to undergo transformations like formylation, bromination, and nitration, significantly affecting its chemical properties (Clarke, Scrowston, & Sutton, 1973).
Physical Properties Analysis
The physical properties of "[4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate" and similar compounds can be deduced through studies on crystal structure and stability. For instance, research on the crystal structure of 4-hydroxy-3-[1-phenyl-2-(4-methoxybenzoyl)ethyl]-2H-1-benzopyran-2-one reveals the importance of crystal modifications and thermal stability, which are influenced by polymerization and the nature of monomers used in synthesis (Manolov & Maichle-Moessmer, 2007).
Chemical Properties Analysis
The chemical properties of related compounds, such as their reactivity towards hydrolysis and photolysis, give insight into the stability and potential applications of "[4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate." Studies on compounds like 4-Acetoxy-4-(benzothiazol-2-yl)-2,5-cyclohexadien-1-one have revealed how structural elements affect reactivity and stability, providing a basis for understanding the chemical behavior of "[4-(Hyydroxymethyl)phenyl] 2-acetyloxybenzoate" (Wang et al., 2009).
Scientific Research Applications
Chemical Interactions and Stability
The molecule is known for its stability and interactions in various environments. The presence of 4-(Hydroxymethyl)phenyl and 2-acetyloxybenzoate groups in compounds results in specific orientations and interactions, contributing to the molecule's structural stability. For instance, in a study, the interaction and stability of molecules related to [4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate were examined, showing how intermolecular hydrogen bonds contribute to the formation of stable molecular structures (Ngah, Fauzi, & Yamin, 2005).
Synthetic Utility and Catalysis
The compound serves as a useful building block in organic synthesis, contributing to the formation of various chemical structures with potential pharmaceutical applications. For example, a derivative of this compound was used as a catalyst in bromination reactions, showing improved performance when sequestered within a specific xerogel compared to when free in solution (Bennett, Tang, Mcmaster, Bright, & Detty, 2008).
Role in Metabolism and Pharmacology
Metabolites of parabens, which include structures related to [4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate, have been studied in the context of dermal absorption and metabolism. These studies shed light on the metabolic pathways and the role of enzymes like carboxylesterases in the metabolism of these compounds, contributing to our understanding of their pharmacological and toxicological profiles (Jewell, Prusakiewicz, Ackermann, Payne, Fate, Voorman, & Williams, 2007).
Photolysis and Hydrolysis Studies
Research on derivatives of [4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate has revealed insights into their behavior under hydrolysis and photolysis, showing how specific substituents can affect the rate of ionization and the stability of intermediate products. This understanding is crucial for their application in areas like anti-tumor treatments (Wang, Jin, Myers, Glover, & Novak, 2009).
properties
IUPAC Name |
[4-(hydroxymethyl)phenyl] 2-acetyloxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-11(18)20-15-5-3-2-4-14(15)16(19)21-13-8-6-12(10-17)7-9-13/h2-9,17H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNVBXTVELOXQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate |
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